(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester
CAS No.: 26048-94-2
Cat. No.: VC20796070
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26048-94-2 |
|---|---|
| Molecular Formula | C18H20N2O5 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m0/s1 |
| Standard InChI Key | ATHRZWZDILASFM-INIZCTEOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NOCC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester is uniquely identified through several standard chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 26048-94-2 |
| Molecular Formula | C₁₈H₂₀N₂O₅ |
| Molecular Weight | 344.362 g/mol |
| Exact Mass | 344.137 g/mol |
| IUPAC Name | benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate |
The compound possesses a specific CAS number (26048-94-2) that distinguishes it from its racemic counterpart (26048-95-3), which contains both R and S enantiomers .
Structural Features
The structure of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester incorporates several key functional elements:
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A chiral carbon center with the S-configuration
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Two carbamate functionalities (benzyloxycarbonyl/Cbz groups)
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A hydroxymethyl group
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A benzyloxy substituent on one of the nitrogen atoms
The molecule can be conceptualized as a protected serine derivative with benzyl protecting groups on both the amino group and the hydroxamic acid functionality. The S-stereochemistry is a critical feature that distinguishes this compound from its enantiomer and affects its potential biological activity and chemical reactivity .
Physical and Chemical Properties
Physical State and Appearance
Based on data from related compounds, (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester is likely to be a white solid at room temperature and standard pressure. This physical state is typical for compounds of this chemical class and molecular weight range .
Physicochemical Parameters
| Property | Value | Note |
|---|---|---|
| Polar Surface Area (PSA) | 103.87 Ų | Calculated value |
| LogP | 2.56640 | Octanol-water partition coefficient |
| Predicted pKa | ~10.54 ± 0.46 | Based on racemic data |
| Predicted Density | ~1.268 ± 0.06 g/cm³ | Based on racemic data |
The compound's relatively high polar surface area (103.87 Ų) indicates significant potential for hydrogen bonding and polar interactions, which is consistent with the presence of multiple oxygen-containing functional groups. The moderate LogP value (2.56640) suggests a balance between hydrophilic and lipophilic properties, which may influence its solubility profile and potential biological membrane permeability .
Nomenclature and Alternative Names
Systematic Nomenclature
The compound can be named through multiple systematic approaches, reflecting different conventions in chemical nomenclature:
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IUPAC Name: benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
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Alternative systematic name: [(1S)-1-(Hydroxymethyl)-2-oxo-2-[(phenylmethoxy)amino]ethyl]carbamic acid phenylmethyl ester
These names provide detailed structural information, explicitly indicating the S-configuration of the chiral center and the specific arrangement of functional groups .
Common Synonyms
Several synonyms for the compound appear in chemical databases:
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(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester (most common listing name)
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[(1S)-1-(Hydroxymethyl)-2-oxo-2-[(phenylmethoxy)amino]ethyl]carbamic acid phenylmethyl ester
These alternative names may be encountered in scientific literature and chemical catalogs. The variety of naming conventions reflects the complex structure of the molecule and the different approaches to prioritizing its functional groups in nomenclature .
Comparative Analysis with Related Compounds
Comparison with Racemic Mixture
The compound exists as part of a stereochemical pair, with the racemic mixture being identified by a distinct CAS number (26048-95-3). The racemic form contains both the S-enantiomer (our compound of interest) and its R-enantiomer in equal proportions. The physical and chemical properties of the racemic mixture likely represent an average of the properties of the two individual enantiomers .
Key differences between the enantiomerically pure compound and the racemic mixture include:
| Feature | (S)-Enantiomer | Racemic Mixture |
|---|---|---|
| CAS Number | 26048-94-2 | 26048-95-3 |
| Optical Activity | Optically active | Optically inactive |
| Potential Biological Activity | May have specific biological activity | May have reduced specificity |
Structural Relationships with Other Compounds
The compound shares structural features with several related molecules:
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It has similarity to protected amino acid derivatives, particularly those of serine with benzyloxycarbonyl (Cbz) protection.
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It bears structural resemblance to other compounds in the search results, including:
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